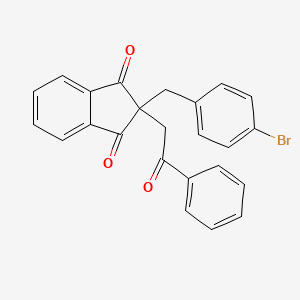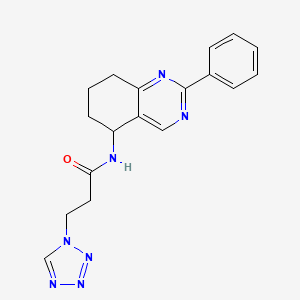
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It belongs to the class of indandione derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that it may exert its antimicrobial activity by inhibiting the growth and proliferation of bacterial cells. It may also induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. Moreover, it may exhibit anti-inflammatory and antioxidant activities by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacterial cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione in lab experiments include its potential antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. Moreover, it is relatively easy to synthesize and can be obtained in high yields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for research on 2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. Firstly, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Secondly, its potential applications in the field of medicine, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, need to be further explored. Thirdly, its potential toxicity and safety need to be assessed. Finally, its potential use as a lead compound for the development of new drugs needs to be investigated.
Synthesis Methods
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been synthesized using different methods, including the one-pot synthesis method, the Knoevenagel condensation reaction, and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 4-bromobenzaldehyde, 2-oxo-2-phenylacetic acid, and indane-1,3-dione in the presence of piperidine and acetic anhydride. The Knoevenagel condensation reaction involves the reaction of 4-bromobenzaldehyde and 2-oxo-2-phenylacetic acid in the presence of piperidine and acetic anhydride, followed by the reaction with indane-1,3-dione. The microwave-assisted synthesis method involves the reaction of 4-bromobenzaldehyde, 2-oxo-2-phenylacetic acid, and indane-1,3-dione in the presence of piperidine and acetic anhydride under microwave irradiation.
Scientific Research Applications
2-(4-bromobenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been studied for its potential applications in the field of medicine. It has been shown to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been studied for its potential anticancer activity and has been shown to induce apoptosis in cancer cells. Moreover, it has been studied for its potential anti-inflammatory and antioxidant activities.
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO3/c25-18-12-10-16(11-13-18)14-24(15-21(26)17-6-2-1-3-7-17)22(27)19-8-4-5-9-20(19)23(24)28/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMXCOYWQPHWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6111241.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6111253.png)
![N-ethyl-3,3,3-trifluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6111267.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-6-oxo-N-[2-(1-piperidinyl)ethyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6111273.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6111277.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6111282.png)
![(3-methoxyphenyl)[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanone](/img/structure/B6111290.png)
![2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6111308.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6111323.png)
![3-methyl-5-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-1,2,4-oxadiazole](/img/structure/B6111331.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B6111341.png)
![1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6111343.png)